![molecular formula C21H14ClFN2O2 B4886030 N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4886030.png)
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
Overview
Description
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, also known as CBR-5884, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CBR-5884 has been shown to inhibit the activity of a specific enzyme, which plays a critical role in several biological processes. In
Mechanism of Action
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide inhibits the activity of a specific enzyme by binding to its active site. This enzyme plays a critical role in several biological processes, including inflammation, cancer, and neurodegeneration. By inhibiting the activity of this enzyme, N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegeneration.
Biochemical and Physiological Effects:
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. Additionally, N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been found to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified for further research. N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to be a potent inhibitor of a specific enzyme, making it a valuable tool for studying the biological processes in which this enzyme is involved. However, N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide also has some limitations for lab experiments. It has been found to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide research. One potential application is in the treatment of cancer. N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to inhibit cancer cell growth in vitro, and further studies are needed to determine its effectiveness in vivo. Another potential application is in the treatment of neurodegenerative diseases. N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been found to protect against neurodegeneration in animal models, and further studies are needed to determine its effectiveness in humans. Additionally, N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide could be used as a tool for studying the biological processes in which the enzyme it inhibits is involved. Further research is needed to fully understand the potential therapeutic applications of N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide.
Scientific Research Applications
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific enzyme, which is involved in several biological processes, including inflammation, cancer, and neurodegeneration. N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been found to be a potent inhibitor of this enzyme, making it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c1-12-6-7-13(21-25-17-9-8-14(22)11-19(17)27-21)10-18(12)24-20(26)15-4-2-3-5-16(15)23/h2-11H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVLCOODOBRASL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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